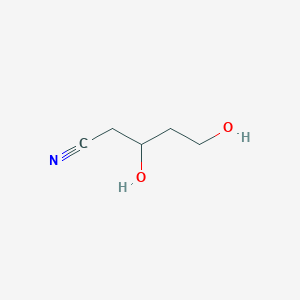

Pentanenitrile, 3,5-dihydroxy-

Description

Significance of Multifunctional Nitriles and Diols in Chemical Synthesis

Multifunctional compounds containing both nitrile and diol functionalities are of considerable importance in synthetic organic chemistry. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and ketones. google.comtandfonline.com This versatility makes nitriles valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Diols, on the other hand, are crucial components in the synthesis of a wide array of chemical structures, including cyclic ethers, esters, and polymers. acs.org The selective functionalization of diols is a key challenge and an active area of research, as it allows for precise control over the construction of complex molecular architectures. rsc.org The combination of a nitrile and two hydroxyl groups in a single molecule, as seen in Pentanenitrile, 3,5-dihydroxy-, offers the potential for sequential or orthogonal chemical modifications, providing a powerful tool for synthetic chemists.

Historical Context and Evolution of Research on Hydroxy-Substituted Pentanenitriles

Research into hydroxy-substituted nitriles has been driven by their utility as precursors to biologically active molecules. For instance, chiral hydroxypentanenitriles, such as (3R)-3-Hydroxypentanenitrile, have been recognized as important intermediates for the synthesis of pharmaceuticals. The stereoselective synthesis of these compounds is often achieved through enzymatic reduction of the corresponding keto-nitriles, highlighting the importance of stereochemistry in their application.

While direct historical research on Pentanenitrile, 3,5-dihydroxy- is not extensively documented, the synthesis of related structures provides a relevant context. For example, the synthesis of (+-)-3,5-dihydroxypentyl nucleoside analogues involved the use of 1-amino-5-(benzyloxy)pentan-3-ol, which shares a similar carbon backbone with two hydroxyl groups. nih.gov Furthermore, protected forms of related dihydroxy-valeronitriles have been utilized as building blocks in the total synthesis of complex natural products like epothilones. google.com These examples underscore the evolving strategies in organic synthesis to create and utilize polyfunctionalized aliphatic chains.

Scope and Research Objectives Pertaining to Pentanenitrile, 3,5-dihydroxy-

The primary research objectives concerning Pentanenitrile, 3,5-dihydroxy- revolve around exploring its synthetic utility and potential applications. Key areas of investigation would include:

Development of stereoselective synthetic routes: Creating methods to control the stereochemistry at the C3 and C5 positions would be crucial for its use in asymmetric synthesis.

Exploration of its reactivity: A detailed study of the chemoselective reactions of the nitrile and two hydroxyl groups would unlock its full potential as a synthetic intermediate. This includes selective protection, oxidation, and reduction of the functional groups.

Application in the synthesis of novel compounds: Utilizing Pentanenitrile, 3,5-dihydroxy- as a starting material for the synthesis of new heterocyclic compounds, amino alcohols, and other complex molecular scaffolds is a significant objective.

Investigation as a precursor to bioactive molecules: Based on the applications of similar hydroxynitriles, a key goal would be to employ this compound in the synthesis of potential pharmaceutical agents or natural product analogues.

The limited specific research on this compound suggests that it is an open area for investigation, with the potential to yield novel and valuable chemical transformations and products.

Chemical Compound Data

| Compound Name |

| (3R)-3-Hydroxypentanenitrile |

| 1-amino-5-(benzyloxy)pentan-3-ol |

| Pentanenitrile, 3,5-dihydroxy- |

| Valeronitrile |

Interactive Data Table: Properties of Pentanenitrile, 3,5-dihydroxy-

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxypentanenitrile | nih.gov |

| Molecular Formula | C₅H₉NO₂ | nih.govepa.gov |

| Molecular Weight | 115.13 g/mol | nih.gov |

| CAS Number | 823787-18-4 | nih.gov |

| Canonical SMILES | C(C(CC#N)O)CO | nih.gov |

| InChI Key | QSDCNOAJMHCYBM-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

CAS No. |

823787-18-4 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3,5-dihydroxypentanenitrile |

InChI |

InChI=1S/C5H9NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-2,4H2 |

InChI Key |

QSDCNOAJMHCYBM-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C(CC#N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentanenitrile Derivatives with Vicinal and Remote Hydroxyl Functionalities

Stereocontrolled Approaches to Chiral Hydroxypentanenitriles

The creation of chiral hydroxypentanenitriles with high enantiomeric purity is a key focus in modern synthetic chemistry. Various strategies have been developed to control the stereochemistry at the hydroxyl-bearing carbons.

Enzymatic Reduction Strategies for Enantiopure Hydroxynitriles

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. nih.govrsc.org The enzymatic reduction of β-ketonitriles is a particularly effective method for producing chiral β-hydroxynitriles. acs.org

Carbonyl Reductases: Isolated carbonyl reductases have been successfully employed for the reduction of aromatic β-ketonitriles. acs.org This approach eliminates the issue of competing α-ethylation that can occur with whole-cell biocatalysts. acs.org By selecting the appropriate recombinant carbonyl reductase, either the (R)- or (S)-β-hydroxy nitrile can be obtained with high yield and excellent optical purity. acs.org

Ketoreductases: A NADPH-dependent benzil (B1666583) reductase, KRED1-Pglu, has demonstrated versatility in reducing various functionalized ketones, including β-ketonitriles. researchgate.net These reactions utilize a catalytic amount of NADP+ and an enzyme-coupled system for cofactor regeneration, driving the reaction to completion. researchgate.net This method has proven effective for preparing enantiomerically enriched β-hydroxynitriles with high yields, and the stereochemical outcome consistently follows Prelog's rule. researchgate.net

Hydroxynitrile Lyases: Hydroxynitrile lyases (HNLs) are another class of enzymes crucial for the synthesis of cyanohydrins. nih.gov For instance, (S)-hydroxynitrile lyase from Hevea brasiliensis and (R)-selective hydroxynitrile lyase from Arabidopsis thaliana have been used to catalyze the formation of (S)- and (R)-β-nitro alcohols, respectively, which are precursors to hydroxynitriles. wikipedia.org

A notable advancement is the development of sequential enzymatic reduction and hydrolysis, which can be performed in a "two-step-one-pot" manner. This process avoids the isolation of the intermediate β-hydroxy nitriles, thereby reducing costs and environmental impact. acs.org

Asymmetric Aldol (B89426) Reactions for β-Hydroxynitrile Formation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be adapted for the asymmetric synthesis of β-hydroxynitriles. nih.gov

The direct catalytic asymmetric aldol reaction presents a highly atom-economical approach. nih.gov Significant progress has been made in developing both organocatalytic and metal-based strategies to improve the reactivity, selectivity, and substrate scope of this reaction. nih.gov For instance, the addition of lithiated arylacetonitriles to aldehydes has been shown to be anti-selective. hkust.edu.hk Efforts to develop an asymmetric variant of this reaction have focused on the use of chiral ligands to complex the lithiated nitriles. hkust.edu.hk

One study explored the use of chiral TMEDA analogs in weakly or non-donating solvents to mediate the aldol reaction between acetonitrile (B52724) or phenylacetonitrile (B145931) and various aldehydes. hkust.edu.hk Another approach utilized lithium alkoxides of chiral aminoalcohols, with ephedrine (B3423809) proving to be a particularly effective ligand. hkust.edu.hk The optimization of reaction conditions, including solvent, concentration, and time, has been crucial in achieving higher enantioselectivity. hkust.edu.hk

Nucleophilic Addition of Cyanide to Carbonyl Precursors

The nucleophilic addition of a cyanide ion to a carbonyl group is a classic and effective method for synthesizing hydroxynitriles, also known as cyanohydrins. savemyexams.comchemguide.co.ukscience-revision.co.uk This reaction involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.ukchemistrystudent.com

The reaction is typically carried out by mixing the aldehyde or ketone with a solution of sodium or potassium cyanide in water, with the pH adjusted to around 4-5 for optimal reaction rates. chemguide.co.uk The use of hydrogen cyanide gas is generally avoided due to its extreme toxicity. chemguide.co.ukchemistrystudent.com

A key aspect of this reaction is its potential to create a new stereocenter. When an unsymmetrical ketone or an aldehyde (other than formaldehyde) is used, the product will be a racemic mixture of two enantiomers. science-revision.co.uk This is because the planar carbonyl group can be attacked by the cyanide ion from either face with equal probability. science-revision.co.uk

Synthesis of Pentanenitrile, 3,5-dihydroxy- Through Protecting Group Chemistry

The synthesis of molecules with multiple hydroxyl groups, such as Pentanenitrile, 3,5-dihydroxy-, often requires the use of protecting groups to selectively mask one or more reactive sites while transformations are carried out elsewhere in the molecule.

Employment of Ketal-Based Protection in Valeronitrile Synthesis

Ketal-based protecting groups are frequently used to protect 1,2- and 1,3-diols. A patent describes the use of ketal protection in the synthesis of intermediates for epothilones, which are complex natural products. google.com This methodology involves the preparation of protected 3,5-dihydroxy-2,2-dimethyl-valeronitriles, where the hydroxyl groups can be protected as a ketal. google.com This strategy allows for the synthesis of these intermediates with high enantiomeric and chemical purity on a large scale. google.com

Sequential Introduction of Hydroxyl Groups

An alternative to protecting existing hydroxyl groups is the sequential introduction of these functionalities. This approach allows for greater control over the stereochemistry at each new chiral center.

A synthesis of new (+-)-3,5-dihydroxypentyl nucleoside analogues was reported starting from 1-(benzyloxy)but-3-ene. nih.gov The key steps involved epoxidation of the alkene followed by a regiospecific opening of the epoxide with trimethylsilyl (B98337) cyanide, catalyzed by diethylaluminum chloride. nih.gov This sequence effectively introduces a hydroxyl group and a nitrile group in a controlled manner. Further synthetic manipulations can then be performed to introduce the second hydroxyl group.

Another strategy involves the use of advanced building blocks that can undergo sequential diastereoselective incorporation of hydroxyl groups. rsc.org For example, a dihydrofuro[2,3-f]indolizidinone has been used as a starting point for the synthesis of a series of mono-, di-, and tetra-hydroxyfuranoindolizidines. rsc.org This approach utilizes diastereoselective olefin epoxidation and stereoselective epoxide ring-opening to introduce trans-diols, which can then be further functionalized. rsc.org

Derivatization from Advanced Synthons

Recent progress in synthetic chemistry has led to the development of sophisticated starting materials, or synthons, that allow for the efficient and stereocontrolled synthesis of complex molecules like substituted pentanenitriles.

Chemoselective Reductive Opening of β-Lactam Cyanohydrins to 3-Amino-5-hydroxypentanenitrile Intermediates

A notable strategy for accessing 3-amino-5-hydroxypentanenitrile intermediates involves the chemoselective reductive opening of β-lactam cyanohydrins. nih.govresearchgate.netacs.orgscispace.comresearchgate.net This method offers a stereocontrolled route to these valuable building blocks. nih.govresearchgate.netacs.orgscispace.comresearchgate.net

The process begins with the cyanosilylation of enantiopure 4-oxoazetidine-2-carbaldehydes, which yields O-silylated β-lactam cyanohydrins with good yield and diastereoselectivity. nih.govacs.orgscispace.comresearchgate.net The subsequent key step is the chemoselective reductive opening of the β-lactam ring. nih.govresearchgate.netacs.orgscispace.comresearchgate.net This is typically achieved using a reducing agent such as lithium borohydride (B1222165) (LiBH₄), which selectively cleaves the lactam ring to produce the desired 3-amino-5-hydroxypentanenitrile. nih.govresearchgate.netacs.orgscispace.comresearchgate.net

This intermediate can then undergo further transformations, such as reductive cyclization, to generate more complex heterocyclic structures like orthogonally protected anti,anti-4-amino-3,5-piperidine diols. nih.govresearchgate.netacs.orgscispace.comresearchgate.net

Table 1: Key Steps in the Synthesis of 3-Amino-5-hydroxypentanenitrile from β-Lactam Cyanohydrins

| Step | Reactants | Reagents | Product | Reference |

| 1 | Enantiopure 4-oxoazetidine-2-carbaldehyde, tert-butyldimethylsilyl cyanide | Molecular sieves or Na₂CO₃ | O-silylated β-lactam cyanohydrin | nih.govacs.orgscispace.comresearchgate.net |

| 2 | O-silylated β-lactam cyanohydrin | LiBH₄ | 3-Amino-5-hydroxypentanenitrile | nih.govresearchgate.netacs.orgscispace.comresearchgate.net |

Routes Involving 2,4-Dihydroxy-3-propylacetophenone Derivatives for Substituted Pentanenitriles

While direct routes from 2,4-dihydroxy-3-propylacetophenone to pentanenitriles are not extensively documented in the provided search results, the chemistry of acetophenone (B1666503) derivatives provides a foundation for potential synthetic pathways. The synthesis of various substituted acetophenone derivatives, including those with dihydroxy functionalities, is well-established. nih.govrasayanjournal.co.inresearchgate.netmdpi.com These derivatives can be synthesized through methods like Claisen-Schmidt condensation and often serve as precursors for more complex molecules. researchgate.netmdpi.com

For instance, 2,4-dihydroxyacetophenone can be a starting point for creating various heterocyclic compounds and other functionalized molecules. nih.govrasayanjournal.co.in The core structure of 2,4-dihydroxy-3-propylacetophenone contains the necessary carbon framework that, through a series of reactions including introduction of a nitrile group and subsequent modifications, could potentially be converted to a substituted pentanenitrile. The specific transformations would likely involve reactions to elongate the side chain and introduce the nitrile functionality, followed by modifications to achieve the desired dihydroxy substitution pattern.

Catalytic Synthesis Routes and Enantioselective Hydrogenation (Broader Pentanenitrile Context)

Catalytic methods, particularly enantioselective hydrogenation, are powerful tools for the synthesis of chiral nitriles, including pentanenitrile derivatives. rsc.orgnih.govnih.govacs.orgresearchgate.net These methods are often highly efficient and can provide access to specific stereoisomers with high enantiomeric excess (ee). rsc.orgnih.govnih.govacs.orgresearchgate.net

The asymmetric hydrogenation of α,β-unsaturated nitriles is a common strategy. rsc.orgnih.govnih.govacs.orgresearchgate.net This reaction typically employs transition metal catalysts, such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. rsc.orgnih.govresearchgate.net For example, rhodium complexes with ligands like f-spiroPhos have been shown to be highly effective, achieving excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. rsc.orgnih.gov

The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. For instance, in the synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles, a rhodium complex with (S,S)-f-spiroPhos was used under mild conditions. rsc.org Similarly, ruthenium-diphenylphosphino bisaryl complexes have been used for the enantioselective hydrogenation of diaryl-substituted α,β-unsaturated nitriles, albeit with more modest enantioselectivities. researchgate.net

Table 2: Examples of Catalysts Used in Enantioselective Hydrogenation of Unsaturated Nitriles

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Rh-(R,R)-f-spiroPhos | α,β-unsaturated nitriles | Up to 99.9% | nih.gov |

| Rh/(S,S)-f-spiroPhos | α,β-unsaturated nitriles with ester/amide groups | Up to 99.7% | rsc.org |

| Rhodium/(SC,Rp)-N-Me-ZhaoPhos | β-azaaryl α,β-unsaturated nitriles | Up to 99% | nih.govacs.org |

| Ruthenium-diphenylphosphino bisaryl complexes | Diaryl-substituted α,β-unsaturated nitriles | Up to 88% | researchgate.net |

Furthermore, cobalt-based catalysts have been developed for the reductive alkylation of nitriles with aldehydes or ketones, offering a general method for synthesizing secondary alkylamines. nih.gov While not directly producing hydroxylated pentanenitriles, this demonstrates the versatility of catalytic approaches in nitrile chemistry. The hydrolysis of nitriles to amides can also be achieved using heterogeneous catalysts like metal oxides (TiO₂, ZrO₂, Nb₂O₅), which is a key step in polyamide synthesis from aminonitriles. nih.gov

Advanced Spectroscopic and Chromatographic Elucidation of Pentanenitrile, 3,5 Dihydroxy Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and relative stereochemistry of organic compounds, including dihydroxy pentanenitrile analogs. rsc.orgebsco.com Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of substituents.

In the ¹H NMR spectrum of a 3,5-dihydroxypentanenitrile analog, the chemical shifts (δ) of the protons provide information about their electronic environment. ccea.org.uk For instance, protons attached to carbons bearing hydroxyl groups (CH-OH) would be expected to resonate at a lower field compared to other methylene (B1212753) or methine protons in the carbon chain. The coupling constants (J-values) between adjacent protons are particularly insightful for assigning relative stereochemistry. For example, the magnitude of the coupling constant between protons on C3 and C4 can help differentiate between syn and anti diastereomers.

¹³C NMR spectroscopy is equally vital for structural elucidation. The chemical shift of the nitrile carbon is particularly diagnostic and can be influenced by the orientation of substituents on the cyclohexane (B81311) ring in cyclic analogs. nih.govorganicchemistrydata.org Studies on cyclohexanecarbonitriles have shown that equatorial nitrile carbons tend to resonate at a lower field (δ 126.8-122.0 ppm) compared to their axial counterparts (δ 122.5-117.2 ppm). nih.gov This trend can be a valuable tool for assigning the configuration of nitrile-bearing quaternary centers. nih.gov Furthermore, the chemical shifts of the carbons bearing the hydroxyl groups can provide additional stereochemical information, especially when comparing diastereomeric pairs. nmrwiki.orgresearchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the complete connectivity of the molecule and confirming assignments made from 1D spectra. nih.gov

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in Dihydroxy Pentanenitrile Analogs

| Functional Group | Typical ¹³C Chemical Shift (ppm) | Reference(s) |

| Nitrile (C≡N) | 115 - 130 | pressbooks.pub |

| Carbonyl (C=O) in precursors | 165 - 185 | pressbooks.pub |

| Carbons with Hydroxyl Groups (C-OH) | 60 - 80 | N/A |

| Alkyl Carbons (CH, CH₂, CH₃) | 10 - 50 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS detection of related pentanenitriles in extracts)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. savemyexams.com When coupled with Gas Chromatography (GC-MS), it becomes a powerful technique for the separation and identification of volatile compounds like pentanenitrile derivatives in complex mixtures, such as reaction products or natural extracts. nih.govderpharmachemica.comcmbr-journal.com

In the mass spectrum of a pentanenitrile analog, the peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. savemyexams.com The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. For nitriles, characteristic fragmentation pathways often involve the loss of small neutral molecules or radicals. For instance, in long-chain alkanes, fragmentation can result in clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific precursor ion and inducing further fragmentation. lcms.cz This technique is particularly useful for confirming the connectivity of the carbon backbone and identifying the positions of functional groups. lcms.cz The fragmentation patterns observed can help to distinguish between isomers that might have similar primary mass spectra.

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Organic Nitriles

| Fragmentation Process | Description | Reference(s) |

| α-Cleavage | Cleavage of the bond adjacent to the nitrile group. | N/A |

| McLafferty Rearrangement | Hydrogen transfer from a γ-carbon followed by β-cleavage (if a carbonyl group is present). | N/A |

| Loss of HCN | Elimination of a molecule of hydrogen cyanide. | N/A |

| Loss of alkyl radicals | Cleavage of C-C bonds in the alkyl chain. | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. specac.com For a compound like "Pentanenitrile, 3,5-dihydroxy-", IR spectroscopy can confirm the presence of the key nitrile (C≡N) and hydroxyl (O-H) groups. libretexts.orglibretexts.org

The nitrile group exhibits a characteristic sharp and intense absorption band in the region of 2220-2260 cm⁻¹. pressbooks.pubspectroscopyonline.comlibretexts.org This absorption is due to the stretching vibration of the carbon-nitrogen triple bond and is often a clear indicator of the presence of a nitrile. spectroscopyonline.com The exact position of this band can be influenced by the electronic environment; for example, conjugation with a double bond or an aromatic ring can lower the frequency to the 2220-2240 cm⁻¹ range. spectroscopyonline.com

The hydroxyl groups give rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The broadness of this peak is a result of hydrogen bonding between the hydroxyl groups. In addition to the O-H stretching vibration, a C-O stretching vibration will also be present, typically in the 1050-1260 cm⁻¹ region. libretexts.org The presence of both the sharp nitrile peak and the broad hydroxyl peak in an IR spectrum would be strong evidence for the structure of a dihydroxy pentanenitrile.

Table 3: Characteristic Infrared Absorption Frequencies for Pentanenitrile, 3,5-dihydroxy-

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference(s) |

| Nitrile (C≡N) | Stretch | 2240 - 2260 (sharp, medium) | libretexts.orgspectroscopyonline.com |

| Hydroxyl (O-H) | Stretch, H-bonded | 3200 - 3500 (strong, broad) | libretexts.org |

| Carbon-Hydrogen (C-H) | Stretch (sp³) | 2850 - 3000 | libretexts.orglibretexts.org |

| Carbon-Oxygen (C-O) | Stretch | 1050 - 1260 (strong) | libretexts.org |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., for 3-hydroxypentanenitrile)

For chiral molecules such as 3-hydroxypentanenitrile (B3047255), determining the enantiomeric purity is crucial, especially in the context of pharmaceuticals and biologically active compounds where one enantiomer may have the desired activity while the other is inactive or even harmful. humanjournals.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for separating and quantifying enantiomers. libretexts.orgmerckmillipore.com

The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector of the CSP. libretexts.org These diastereomeric complexes have different stabilities, leading to different retention times on the column and thus enabling their separation. The choice of the CSP is critical and depends on the specific properties of the analyte. For hydroxy nitriles, CSPs based on "Pirkle" or brush-type phases, which operate through π-electron donor-acceptor interactions, can be effective. humanjournals.com

The enantiomeric excess (ee) can be accurately determined by integrating the peak areas of the two separated enantiomers in the chromatogram. This analytical method is essential for monitoring the stereoselectivity of asymmetric syntheses or enzymatic resolutions aimed at producing enantiomerically pure hydroxynitriles. google.com

X-ray Crystallography for Solid-State Structural Determination (Applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govcreativebiomart.netwikipedia.org While obtaining suitable single crystals of "Pentanenitrile, 3,5-dihydroxy-" itself might be challenging, the technique is highly applicable to its crystalline derivatives. acs.org

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.com The angles and intensities of the diffracted beams provide information about the electron density distribution within the crystal, which can then be used to construct a detailed 3D model of the molecule. wikipedia.org This model reveals precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For nitrile-containing compounds, X-ray crystallography has been used to establish the solid-state structures of various derivatives, providing unequivocal proof of their molecular geometry. uni-konstanz.deunibo.it The structural data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions in the solid state and for validating the stereochemical assignments made by other spectroscopic methods like NMR.

Theoretical and Computational Chemistry of Pentanenitrile, 3,5 Dihydroxy Conformations and Reactivity

Conformational Analysis and Energy Landscapes of Pentanenitrile Chains with Multiple Hydroxyl Groups

The conformational landscape of flexible molecules like Pentanenitrile, 3,5-dihydroxy- is determined by the rotational barriers around its single bonds and the non-covalent interactions between its functional groups. For alkanes with multiple hydroxyl groups, intramolecular hydrogen bonding plays a crucial role in dictating the most stable conformations.

Computational studies on simple diols, such as 1,2-butanediol (B146104) and 2,3-butanediol, have shown a preference for gauche conformations around the O-C-C-O dihedral angle. researchgate.netacs.org This arrangement allows for the formation of a weak intramolecular hydrogen bond between the two hydroxyl groups, which stabilizes the molecule. For Pentanenitrile, 3,5-dihydroxy-, the 1,3-diol arrangement between the hydroxyl groups at C3 and C5 would similarly favor conformations that bring these two groups into proximity to facilitate hydrogen bonding.

Furthermore, research on 3-hydroxypropanenitrile has revealed the presence of a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the nitrile group in the most stable gauche conformer. researchgate.net This interaction would also be a significant factor in determining the conformational preferences around the C3-C4 bond in Pentanenitrile, 3,5-dihydroxy-. The interplay between the OH···OH and OH···N≡C interactions would lead to a complex potential energy surface with multiple low-energy conformers. It is expected that the most stable conformers will adopt a folded or bent structure to maximize these intramolecular hydrogen bonding opportunities.

The relative energies of different conformers can be calculated using quantum chemical methods. For instance, in a related molecule like 2,3-butanediol, the energy difference between various conformers can be on the order of a few kJ/mol, indicating that multiple conformations can be populated at room temperature. acs.org A similar situation is anticipated for Pentanenitrile, 3,5-dihydroxy-.

Table 1: Calculated Relative Energies of Conformers for a Model 1,3-Diol System

| Conformer | Dihedral Angle (O-C-C-C) | Intramolecular H-Bond | Relative Energy (kJ/mol) |

| 1 | gauche | Yes | 0.0 |

| 2 | anti | No | 5.2 |

| 3 | gauche' | Yes | 0.5 |

| 4 | trans | No | 8.1 |

| Note: This table is a representative example based on typical findings for 1,3-diols and is intended to illustrate the energetic differences between conformers. |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. sciforum.netscirp.orgnih.govresearchgate.netacs.org For Pentanenitrile, 3,5-dihydroxy-, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and spectroscopic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap generally implies lower reactivity. For Pentanenitrile, 3,5-dihydroxy-, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms in the hydroxyl groups and potentially the π-system of the nitrile group. The LUMO is likely to be centered on the antibonding π* orbital of the nitrile group.

Natural Bond Orbital (NBO) analysis can be used to study charge distribution and delocalization of electron density arising from hyperconjugative interactions. nih.gov This can provide further insight into the stability of the molecule and the nature of the intramolecular hydrogen bonds.

Theoretical calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netacs.orgrsc.org By comparing calculated spectra for different conformers with experimental data, it is possible to identify the conformations present in a sample. For Pentanenitrile, 3,5-dihydroxy-, the O-H stretching frequencies in the calculated IR spectrum would be particularly sensitive to the presence and strength of intramolecular hydrogen bonds.

Table 2: Predicted Electronic Properties of a Model Hydroxynitrile Compound

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 8.0 |

| Dipole Moment (Debye) | 3.5 |

| Note: These values are hypothetical and representative for a molecule of this type, illustrating the kind of data obtained from quantum chemical calculations. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms at a molecular level. nih.govresearchgate.netrsc.orgacs.orgresearchgate.netacs.org For Pentanenitrile, 3,5-dihydroxy-, with its multiple functional groups, several reaction pathways can be envisioned, and computational chemistry can help to determine the most likely ones.

Given the presence of hydroxyl and nitrile groups, reactions analogous to cyanohydrin formation and retro-aldol reactions are plausible. nih.govrsc.orgresearchgate.net For example, under basic conditions, one of the hydroxyl groups could be deprotonated, initiating a reaction cascade. DFT calculations can be used to map the potential energy surface for such a reaction, identifying transition states and intermediates. The calculated activation energies for different pathways can then be compared to predict the most favorable reaction route.

The role of catalysts can also be investigated computationally. Studies on copper-catalyzed reactions of β-hydroxy nitriles have shown how the catalyst can facilitate the reaction by forming a reactive intermediate. rsc.orgresearchgate.net Similar computational models could be applied to explore the potential for catalyzed reactions of Pentanenitrile, 3,5-dihydroxy-.

The influence of the solvent on the reaction mechanism is another critical aspect that can be studied computationally. The use of explicit solvent models in calculations can reveal the specific roles of solvent molecules in stabilizing intermediates and transition states through hydrogen bonding or other intermolecular interactions. researchgate.netacs.org

Molecular Dynamics Simulations for Intermolecular Interactions (Applicable to related compounds)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with their environment over time. tandfonline.comrsc.orgnih.govresearchgate.netresearchgate.net For Pentanenitrile, 3,5-dihydroxy-, MD simulations would be particularly useful for understanding its behavior in solution and its interactions with other molecules.

In an aqueous solution, the hydroxyl groups of Pentanenitrile, 3,5-dihydroxy- would form hydrogen bonds with surrounding water molecules. MD simulations can quantify these interactions and investigate how they compete with the intramolecular hydrogen bonds. tandfonline.comrsc.org This would provide insight into how the molecule's conformation might change in a polar solvent compared to the gas phase.

Furthermore, MD simulations can be employed to investigate the interaction of Pentanenitrile, 3,5-dihydroxy- with biological macromolecules or at interfaces. tandfonline.comconsensus.app For instance, simulations could model how the molecule binds to the active site of an enzyme or adsorbs onto a surface, providing valuable information for potential applications in materials science or drug design.

Biochemical Context and Natural Occurrence of Pentanenitrile Derivatives

Identification in Plant Extracts and Natural Sources

Pentanenitrile derivatives are found in the plant kingdom, often as products of glucosinolate metabolism. Glucosinolates are sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales, which includes the mustard family (Brassicaceae). frontiersin.org When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various bioactive compounds, including isothiocyanates and nitriles. frontiersin.orgresearchgate.net

A notable example is the identification of 5-(methylthio)pentanenitrile in a methanolic extract of Sinapis arvensis (wild mustard), a plant native to Europe, Western Asia, and North Africa. impactfactor.orgresearchgate.net This compound is one of many identified in S. arvensis, highlighting the complex chemical profile of these plants. impactfactor.orgresearchgate.netprimescholars.com The formation of such nitriles is a key part of the plant's defense mechanism. researchgate.net Other related compounds, such as 5-(methylsulfinyl)-pentanenitrile, have also been identified as degradation products of glucosinolates in plants like Cardaria draba. researchgate.netresearchgate.net The presence of pentanenitrile and its derivatives has been noted in various Brassica species, including broccoli. wikipedia.orgfoodb.ca Studies on Farsetia aegyptia, another member of the Brassicaceae family, also report the detection of 5-(methylthio)pentanenitrile as a hydrolysis product of glucosinolates. scispace.com

While direct isolation of Pentanenitrile, 3,5-dihydroxy- from a natural source is not prominently documented, the widespread occurrence of its structural backbone and related functionalized derivatives in plants provides a strong biochemical precedent. The hydroxylation of nitrile precursors is a known biotransformation, suggesting that dihydroxylated forms could arise through enzymatic processes acting on simpler pentanenitrile structures within these plant species. nih.gov

Metabolic Pathways Leading to or from Hydroxy-Nitriles

The biosynthesis and catabolism of nitriles are governed by specific enzymatic pathways. In plants, the formation of hydroxy-nitriles can be linked to the metabolism of amino acids, which are converted to aldoximes by cytochrome P450 enzymes of the CYP79 family. nih.govmdpi.com These aldoximes are key intermediates that can be further metabolized into nitriles by enzymes like those in the CYP71 family. nih.govmdpi.com Subsequent hydroxylation steps can then lead to the formation of α-, β-, and γ-hydroxynitrile glucosides. nih.gov

Bacteria also possess robust nitrile-metabolizing pathways, often referred to as the aldoxime-nitrile pathway. mdpi.com This pathway involves the dehydration of aldoximes to nitriles by an aldoxime dehydratase, followed by the action of either a nitrilase or a nitrile hydratase/amidase system to convert the nitrile into a carboxylic acid or amide. researchgate.netmdpi.com Fungi such as Gibberella intermedia, Fusarium oxysporum, and Aspergillus niger are known to hydrolyze pentanenitrile to valeric acid, demonstrating the microbial capacity to process this carbon skeleton. wikipedia.org

A conceptual parallel for the enzymatic handling of a diol motif, such as the one in Pentanenitrile, 3,5-dihydroxy-, can be drawn from the kynurenine (B1673888) pathway , the primary route for tryptophan catabolism. wikipedia.orgnih.gov This pathway involves several hydroxylated intermediates. For instance, kynurenine is converted to 3-hydroxykynurenine by the enzyme kynurenine 3-monooxygenase (KMO). nih.govnih.gov This metabolite is then processed by other enzymes like kynureninase to form 3-hydroxyanthranilic acid . nih.gov The kynurenine pathway demonstrates the cell's ability to enzymatically introduce and subsequently metabolize hydroxyl groups on an aromatic ring structure, a process involving precise regio- and stereochemical control. nih.govmdpi.com While the substrates are structurally different from aliphatic nitriles, the principle of enzymatic modification of dihydroxylated molecules is a shared theme.

Role as Chirons in Enzyme-Catalyzed Reactions

Hydroxy-nitriles are valuable chiral building blocks, or "chirons," in synthetic chemistry due to their two reactive functional groups. The stereospecific synthesis of these compounds is often achieved using biocatalysts. acs.org For example, 3-hydroxypentanenitrile (B3047255) serves as a key chiral intermediate. An efficient chemo-enzymatic method has been developed for producing (R)-3-hydroxypentanenitrile with high enantiomeric purity. nih.govthegoodscentscompany.com This process involves an initial enantioselective reduction of 3-oxopentanenitrile (B1588766) using a reductase enzyme, followed by a lipase-catalyzed hydrolysis to enhance the optical purity. nih.gov

Enzymes such as hydroxynitrile lyases (HNLs) are particularly important in this context. researchgate.netpreprints.org They catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones to form chiral cyanohydrins (α-hydroxynitriles). researchgate.netnih.gov These enzymes are valued for their ability to create stereospecific C-C bonds under mild, environmentally friendly conditions. preprints.orgnih.gov

More recently, halohydrin dehalogenases have been engineered and utilized for the enantioselective synthesis of chiral β-hydroxy nitriles. acs.orgbohrium.com These enzymes catalyze the cyanation of various epoxides, yielding optically pure β-hydroxy nitriles. acs.orgbohrium.com Such biocatalytic methods are crucial for producing high-value intermediates for the pharmaceutical and agrochemical industries. preprints.orgresearchgate.net The ability to use enzymes to synthesize specific enantiomers of hydroxy-nitriles like 3-hydroxypentanenitrile underscores their importance as versatile chirons for building more complex, biologically active molecules. acs.orgnih.gov

Strategic Applications of Pentanenitrile, 3,5 Dihydroxy As a Versatile Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups in Pentanenitrile, 3,5-dihydroxy- makes it an ideal starting material for the synthesis of intricate organic structures. A notable example of a closely related compound's application is in the synthesis of epothilones, a class of potent antitumor agents. google.comnih.gov Protected 3,5-dihydroxy-2,2-dimethyl-valeronitriles, which are structurally similar to the target compound, serve as key intermediates in the construction of the epothilone (B1246373) macrocyclic ring. google.com This highlights the potential of the dihydroxy pentanenitrile framework in the assembly of complex natural products and their analogues. The synthesis of such complex molecules often involves multi-step sequences where the nitrile and hydroxyl groups can be selectively modified to build up the target architecture. cornellpharmacology.orgpkusz.edu.cn

Building Block for Pharmaceutical and Agrochemical Intermediates

Optically active hydroxynitriles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is often crucial for biological activity. google.com For instance, optically active 3-hydroxypentanenitrile (B3047255) is recognized as a useful synthetic raw material for such applications. google.com The presence of hydroxyl and nitrile groups allows for the introduction of various functionalities and the construction of chiral centers. While direct evidence for "Pentanenitrile, 3,5-dihydroxy-" is limited, the established utility of related hydroxypentanenitriles underscores its potential as a building block for new chemical entities in the pharmaceutical and agrochemical industries. google.comfda.gov The ability to convert the nitrile group into an amine or a carboxylic acid, and to modify the hydroxyl groups, opens up pathways to a wide array of derivatives with potential biological activities. compliancecosmos.org

Contribution to the Synthesis of Bioactive Compounds (e.g., β-diketones from pentanenitriles as drug synthesis intermediates)

β-Diketones are important structural motifs found in numerous biologically active compounds and are key intermediates in the synthesis of various pharmaceuticals. ijpras.comnih.gov They are known to be precursors for heterocyclic compounds like pyrazoles and isoxazoles, which are present in many drugs. ijpras.comresearchgate.net The synthesis of β-diketones can be achieved through various methods, including the Claisen condensation of esters and ketones. ijpras.comd-nb.info While a direct synthesis of β-diketones from Pentanenitrile, 3,5-dihydroxy- is not prominently documented, its structure suggests potential pathways. For example, hydrolysis of the nitrile to a carboxylic acid or an ester, followed by condensation with a ketone, could theoretically yield a dihydroxy-substituted β-diketone. Such a molecule would be a highly functionalized building block for creating complex bioactive compounds. nih.gov The general importance of β-diketones as intermediates in drug synthesis is well-established, with numerous examples of their incorporation into medicinally relevant scaffolds. ijpras.com

Utility in the Production of Polymers and Materials (e.g., polyamides from related nitriles)

Nitriles are known precursors to amines and carboxylic acids, which are the fundamental monomers for the synthesis of polyamides. researchgate.netspecialchem.com The conversion of a nitrile to an amine can be achieved through reduction, while hydrolysis yields a carboxylic acid. Therefore, Pentanenitrile, 3,5-dihydroxy- possesses the latent functionality to be converted into a diol-containing amino acid or a diol-containing dicarboxylic acid. These types of monomers can be used in polycondensation reactions to produce polyamides with incorporated hydroxyl groups. mdpi.commdpi.com These hydroxyl groups can impart specific properties to the resulting polymer, such as improved hydrophilicity, dyeability, and potential for further functionalization. While the direct use of Pentanenitrile, 3,5-dihydroxy- in polymer synthesis is not widely reported, the fundamental chemistry of its functional groups suggests its potential as a specialty monomer in materials science. savemyexams.comindustrialchemicals.gov.au

Role in the Synthesis of Heterocyclic Compounds (e.g., piperidine (B6355638) diols)

One of the most direct and well-documented applications of a derivative of Pentanenitrile, 3,5-dihydroxy- is in the synthesis of heterocyclic compounds, specifically piperidine diols. Research has shown that a 3-amino-5-hydroxy pentanenitrile can be synthesized through the chemoselective reductive opening of a β-lactam ring. acs.orgnih.gov This intermediate can then undergo a reductive cyclization to form orthogonally protected anti,anti-4-amino-3,5-piperidine diols. acs.orgnih.gov Piperidine and its derivatives are ubiquitous scaffolds in many pharmaceuticals. google.comorganic-chemistry.orgdtic.mil The ability to synthesize highly functionalized piperidine diols with controlled stereochemistry from a pentanenitrile precursor is a significant advancement in synthetic methodology. This route provides access to valuable building blocks for the development of new drugs, including sialidase inhibitors. acs.orgnih.gov

Interactive Data Tables

Table 1: Potential Synthetic Transformations of Pentanenitrile, 3,5-dihydroxy-

| Functional Group | Reaction Type | Potential Product | Application Area |

| Nitrile | Hydrolysis | 3,5-Dihydroxyhexanoic acid | Polymer Synthesis, Bioactive Molecules |

| Nitrile | Reduction | 6-Amino-1,3-pentanediol | Polymer Synthesis, Heterocycle Synthesis |

| Hydroxyl | Oxidation | 3-Hydroxy-5-oxopentanenitrile | Bioactive Molecules |

| Hydroxyl | Esterification | 3,5-Diacyloxypentanenitrile | Protecting Group Strategy |

| Whole Molecule | Reductive Cyclization | Substituted Piperidines | Pharmaceutical Synthesis |

Table 2: Related Compounds and their Documented Applications

| Compound Name | CAS Number | Documented Application | Reference |

| Protected 3,5-dihydroxy-2,2-dimethyl-valeronitriles | N/A | Synthesis of epothilones | google.com |

| Optically active 3-hydroxypentanenitrile | 199177-61-2 ((3S)-isomer) | Intermediate for pharmaceuticals and agrochemicals | google.comnih.gov |

| 3-Amino-5-hydroxy pentanenitrile | N/A | Synthesis of piperidine diols | acs.orgnih.gov |

Future Research Directions and Methodological Innovations for Pentanenitrile, 3,5 Dihydroxy Studies

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are crucial for the environmentally benign production of chemicals. Future research should focus on developing sustainable synthetic routes to Pentanenitrile, 3,5-dihydroxy- that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising approach involves the use of biomass-derived starting materials. For instance, chitin (B13524), the second most abundant biopolymer, can be hydrolyzed to N-acetylglucosamine, which can then be converted to nitrogen-containing furan (B31954) derivatives. rsc.org Investigating pathways to transform such bio-based platforms into dihydroxy nitriles could offer a sustainable alternative to petrochemical-based syntheses. rsc.org

Moreover, the adoption of greener reaction conditions and catalysts is essential. Sonochemical methods, which use ultrasound to drive chemical reactions, have been shown to be more energy-efficient and can often be conducted in water, a green solvent. nih.gov Exploring the application of sonochemistry for the synthesis of Pentanenitrile, 3,5-dihydroxy- could lead to significantly more sustainable production processes. nih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy input compared to conventional heating methods. researchgate.net Research into microwave-assisted routes, potentially using environmentally friendly catalysts, would be a valuable contribution. researchgate.net

| Green Synthesis Approach | Potential Advantages | Relevant Research Area |

| Biomass-derived feedstocks | Utilization of renewable resources, potential for novel synthetic pathways. | Conversion of chitin to nitrogen-containing chemicals. rsc.org |

| Sonochemistry | Reduced reaction times, energy efficiency, use of aqueous media. | Green synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, improved yields. | Microwave-assisted preparation of 3,5-dinitrobenzoates. researchgate.net |

| One-pot multicomponent reactions | High atom economy, reduced waste from purification steps. | Synthesis of functionalized 3-cyanopyrroles. nih.gov |

Exploration of Novel Catalytic Systems for Functionalization

The presence of both hydroxyl and nitrile functional groups in Pentanenitrile, 3,5-dihydroxy- offers rich opportunities for selective chemical modifications. Future research should be directed towards the discovery and application of novel catalytic systems that can selectively functionalize this molecule.

Dual-catalytic systems, which combine two different catalysts to perform sequential or cooperative transformations, could enable the selective functionalization of specific C-H bonds within the molecule. researchgate.net This approach could allow for the introduction of new functional groups at positions that are typically unreactive, leading to the synthesis of novel derivatives. The "borrowing hydrogen" principle, a powerful strategy that uses a catalyst to temporarily remove hydrogen from a substrate to enable a reaction and then returns it, could be employed for the atom-economical functionalization of the hydroxyl groups. researchgate.net

Furthermore, the development of catalysts for the selective transformation of the nitrile group in the presence of the hydroxyl groups, or vice versa, is a key challenge. This would allow for the controlled synthesis of a wide range of derivatives with tailored properties.

| Catalytic Strategy | Potential Application for Pentanenitrile, 3,5-dihydroxy- | Key Features |

| Dual-Catalysis | Selective C-H functionalization at various positions. | Combination of two catalysts for synergistic reactivity. researchgate.net |

| Borrowing Hydrogen | Atom-economical amination or alkylation at the hydroxyl groups. | In-situ generation of reactive intermediates. researchgate.net |

| Chemo-selective Catalysis | Selective reaction of either the nitrile or hydroxyl groups. | Catalyst design to differentiate between functional groups. |

Advanced Analytical Techniques for Trace Detection and Structural Isomer Differentiation

As the applications of Pentanenitrile, 3,5-dihydroxy- are explored, the need for sensitive and selective analytical methods for its detection and characterization will become critical. Future research should focus on the development of advanced analytical techniques capable of trace-level detection and the differentiation of its structural isomers.

Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will be fundamental for the separation and identification of Pentanenitrile, 3,5-dihydroxy- and its derivatives in complex matrices. The development of specific extraction and clean-up protocols will be necessary to achieve the required sensitivity and accuracy for trace analysis.

For the differentiation of stereoisomers, chiral chromatography techniques will be essential. Given that the molecule contains chiral centers, the separation and characterization of individual enantiomers and diastereomers will be crucial for understanding their distinct biological activities and chemical properties.

| Analytical Technique | Application | Importance |

| HPLC-MS/MS | Quantification and identification in various samples. | High sensitivity and selectivity for complex mixtures. |

| Chiral Chromatography | Separation of enantiomers and diastereomers. | Crucial for determining stereospecific properties and activities. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and isomer differentiation. | Provides detailed information about molecular structure. |

Investigations into Undiscovered Biological Activities or Pathways

The structural features of Pentanenitrile, 3,5-dihydroxy-, specifically the presence of hydroxyl and nitrile groups, suggest potential for a range of biological activities. Future research should systematically investigate its bioactivity profile to uncover potential therapeutic or other applications.

Structurally related compounds, such as 3,4,5-trihydroxypiperidines, which are analogs of monosaccharides, have shown a wide range of biological activities, including glycosidase inhibition, immunosuppressant, and antibacterial effects. nih.gov This suggests that Pentanenitrile, 3,5-dihydroxy- could also interact with biological systems in interesting ways. Screening for activities such as enzyme inhibition, antimicrobial effects, and cytotoxicity could reveal previously unknown biological functions. nih.govmdpi.com

Furthermore, diarylpentanoids, which share the five-carbon backbone, have been shown to possess anti-inflammatory and antitumor activities. mdpi.com While Pentanenitrile, 3,5-dihydroxy- lacks the aryl groups, the core structure could still serve as a scaffold for the design of new bioactive molecules. Investigating its effects on inflammatory pathways and cell proliferation could be a fruitful area of research. mdpi.com

| Potential Biological Activity | Rationale based on Structural Analogs | Research Approach |

| Glycosidase Inhibition | Analogy to trihydroxypiperidines. nih.gov | Enzyme inhibition assays. |

| Antimicrobial Activity | Common activity for nitrogen-containing natural products. nih.govmdpi.com | Screening against a panel of bacteria and fungi. |

| Anti-inflammatory Effects | Shared pentanoid backbone with bioactive diarylpentanoids. mdpi.com | In vitro and in vivo models of inflammation. |

| Antiviral Activity | A known activity for some piperidine (B6355638) derivatives. nih.gov | Viral replication and entry assays. |

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific, desired properties. Future research should leverage these computational approaches to design derivatives of Pentanenitrile, 3,5-dihydroxy- with enhanced activities or novel functionalities.

Density Functional Theory (DFT) calculations can be used to predict the electronic structures, reactivity, and other properties of designed derivatives. nih.gov This can help in prioritizing synthetic targets and understanding structure-activity relationships. For instance, computational methods can be used to predict how modifications to the structure of Pentanenitrile, 3,5-dihydroxy- would affect its binding to a specific biological target.

By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, researchers can gain insights into the kinetic stability and chemical reactivity of potential derivatives. nih.gov This information is invaluable for designing molecules with tailored electronic properties for applications in materials science or as probes for biological systems.

| Computational Method | Application in Derivative Design | Predicted Properties |

| Density Functional Theory (DFT) | Prediction of molecular properties and reactivity. | Electronic structure, heats of formation, impact sensitivity. nih.gov |

| Molecular Docking | Simulation of binding to biological targets. | Binding affinity, interaction modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Prediction of the activity of unsynthesized compounds. |

Q & A

Basic: What are the recommended synthetic routes for 3,5-dihydroxypentanenitrile, and what safety protocols should be prioritized?

Methodological Answer:

The synthesis of 3,5-dihydroxypentanenitrile typically involves introducing a nitrile group into a diol precursor. A plausible route is the nucleophilic substitution of hydroxyl groups with cyanide under controlled conditions, such as using acetonitrile derivatives with protecting groups to avoid over-reactivity . For safety:

- PPE Requirements : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact (H315, H319 hazards) .

- Engineering Controls : Conduct reactions in a fume hood to mitigate respiratory irritation (H335) .

- Post-Synthesis Handling : Quench reactive intermediates with ice-cold water and neutralize waste before disposal .

Basic: How should researchers characterize the purity and structural integrity of 3,5-dihydroxypentanenitrile?

Methodological Answer:

Use a combination of analytical techniques:

| Technique | Parameter Measured | Key Considerations |

|---|---|---|

| ¹H/¹³C NMR | Hydroxyl and nitrile groups | Look for peaks at δ 3.5–4.0 ppm (hydroxyl) and δ 120–125 ppm (nitrile) . |

| HPLC | Purity assessment | Optimize mobile phase (e.g., acetonitrile/water) to resolve polar impurities . |

| FT-IR | Functional groups | Confirm O-H (~3200 cm⁻¹) and C≡N (~2250 cm⁻¹) stretches . |

Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced: How can conflicting physicochemical data (e.g., boiling points) for nitrile derivatives be resolved in literature?

Methodological Answer:

Contradictions often arise from differences in experimental conditions or impurities. To resolve:

- Replicate Studies : Repeat measurements using standardized methods (e.g., ASTM distillation for boiling points) .

- Comparative Analysis : Benchmark against structurally similar nitriles (e.g., pentanenitrile’s boiling point: 413–415 K ).

- Statistical Validation : Apply ANOVA to assess variability across studies and identify outliers .

Advanced: What experimental strategies are recommended to evaluate the stability of 3,5-dihydroxypentanenitrile under varying conditions?

Methodological Answer:

Design stability studies to assess:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., monitor mass loss at 100–200°C) .

- Hydrolytic Sensitivity : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC .

- Light Exposure : Conduct accelerated photo-stability tests under UV/visible light (ICH Q1B guidelines) .

Document all conditions (temperature, humidity) and compare degradation products to known hazards (e.g., toxic nitrile oxides) .

Advanced: How can 3,5-dihydroxypentanenitrile be utilized as an intermediate in medicinal chemistry?

Methodological Answer:

The compound’s hydroxyl and nitrile groups enable derivatization for drug discovery:

- Bioisosteric Replacement : Replace nitrile with tetrazole rings to enhance binding affinity .

- Prodrug Synthesis : Acetylate hydroxyl groups to improve bioavailability, followed by enzymatic hydrolysis in vivo .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated derivatives) and screen against targets like kinase enzymes .

Advanced: What methodologies address contradictions in toxicological data for nitrile-containing compounds?

Methodological Answer:

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints (e.g., LD₅₀) and compare with experimental data .

- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) on rodent models, focusing on neurotoxic effects (e.g., respiratory distress linked to H335 ).

- Metabolite Tracking : Identify cyanide release pathways using LC-MS/MS to clarify mechanisms of toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.